4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Overview
Description
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12FN3O4S and a molecular weight of 277.27 g/mol It is characterized by its unique structure, which includes a dimethylamino group, a fluoro substituent, a nitro group, and a benzenesulfonamide moiety
Scientific Research Applications
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Benzenesulfonamides
This compound is a type of benzenesulfonamide, which are known to have a wide range of biological activities. They are often used in the development of pharmaceuticals and have been found to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body .
Biochemical Analysis
Biochemical Properties
4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH in cancer cells . By inhibiting CA IX, 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide can disrupt the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, this compound has been shown to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of enzymes and proteins involved in these pathways, leading to changes in gene expression and cellular metabolism. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH regulation within cancer cells . This inhibition leads to a decrease in the intracellular pH, which can trigger apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors, to alter gene expression and promote cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its therapeutic effects. Additionally, its impact on metabolic flux and metabolite levels in cancer cells can further influence cellular functions and promote apoptosis.
Transport and Distribution
The transport and distribution of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cancer cells, where it exerts its inhibitory effects on CA IX. The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its therapeutic efficacy.
Subcellular Localization
4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide is localized within specific subcellular compartments, such as the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it needs to reach the active site of CA IX to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.
Dimethylation: The dimethylamino group is introduced through alkylation using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-Dimethylamino-2-fluoro-N-methyl-5-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-2-fluoro-N-methyl-5-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Dimethylamino-2-fluoro-N-methyl-5-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOSGTNBNISVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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